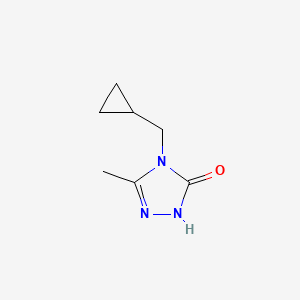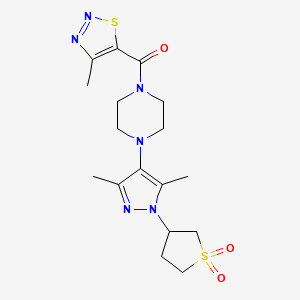
Acetic acid, 2-cyclohexylidene-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-cyclohexylidene-2-fluoro- (ACF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. ACF is a fluorinated derivative of cyclohexene and is commonly used in organic synthesis as a reagent for the preparation of various compounds.
Aplicaciones Científicas De Investigación
Environmental Impact and Detection
Acetic acid and its derivatives, including fluorinated compounds, are significant in environmental science, particularly regarding their presence and impact in aquatic environments. A review highlights the analytical methods for detecting artificial sweeteners, including acetic acid derivatives, in environmental samples, suggesting their utility as markers for studying the impact of wastewater on water sources (Lange, Scheurer, & Brauch, 2012). This research underscores the importance of understanding the environmental distribution and effects of such compounds.
Health and Safety
In the health sector, understanding the gastrointestinal safety of compounds related to acetic acid is crucial. A systematic review comparing the gastrointestinal harms of nonsteroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors highlighted the role of acetic acid derivatives in medical treatments and their associated risks (Rostom et al., 2007).
Industrial and Biotechnological Applications
In industrial applications, the disinfection properties of peracetic acid, a related compound, are well-documented. A review discusses its use as a wastewater disinfectant due to its broad-spectrum antimicrobial activity, highlighting the benefits and drawbacks of such applications (Kitis, 2004). Similarly, the role of acetic acid in yeast cell death provides insights into its biotechnological applications and the potential for developing more robust yeast strains for industrial purposes (Chaves et al., 2021).
Environmental Degradation and Alternatives
Research on the microbial degradation of polyfluoroalkyl chemicals, which may include fluorinated acetic acid derivatives, sheds light on the environmental fate and effects of these compounds. This knowledge is crucial for evaluating their environmental impact and exploring biodegradation pathways (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-cyclohexylidene-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOTSOYGQEXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)O)F)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)
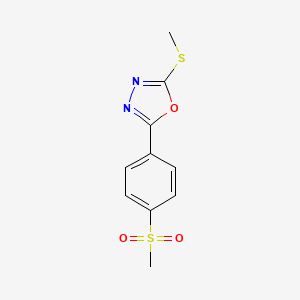
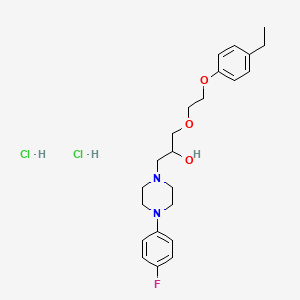
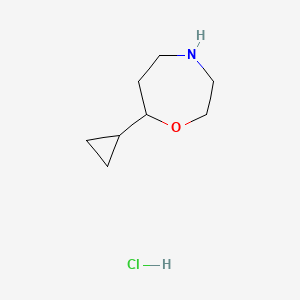

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)

![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)
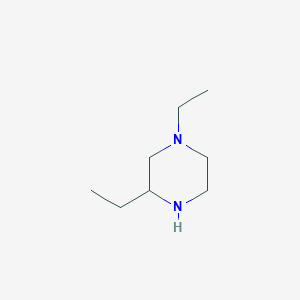
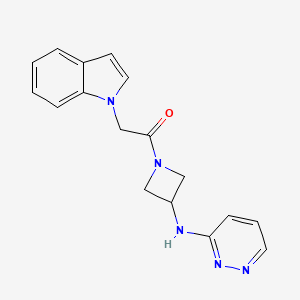
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)
